Product packaging for 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine(Cat. No.:)

1-[2-(2-Bromo-phenyl)-ethyl]-piperazine

Cat. No.: B12278238
M. Wt: 269.18 g/mol
InChI Key: ULDQWLWNAXLCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Bromo-phenyl)-ethyl]-piperazine is a chemical compound of significant interest in organic and medicinal chemistry research. Piperazine derivatives are widely recognized as privileged structures in drug discovery due to their versatile pharmacological profiles. This particular compound features a piperazine ring linked to a 2-bromophenethyl group, a structure that serves as a key synthetic intermediate for the development of more complex molecules. Phenylpiperazine scaffolds are frequently investigated for their potential central nervous system (CNS) activity. For instance, the piperazine-based drug Vortioxetine is a well-known antidepressant that acts through a multimodal mechanism, and related structures are explored for anxiolytic properties . The bromine atom on the phenyl ring of this compound provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies . Beyond pharmaceutical research, phenylpiperazine derivatives have demonstrated promise in agrochemical discovery. Recent studies have synthesized and evaluated similar compounds, finding that specific 1-phenylpiperazine derivatives exhibit potent acaricidal activity against pests like Tetranychus urticae (two-spotted spider mite) . The synthetic flexibility of the piperazine core allows for the introduction of various sulfonyl, acyl, and alkyl groups at the second nitrogen atom, facilitating the optimization of physicochemical and biological properties for target-oriented research . This compound is offered for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17BrN2 B12278238 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17BrN2

Molecular Weight

269.18 g/mol

IUPAC Name

1-[2-(2-bromophenyl)ethyl]piperazine

InChI

InChI=1S/C12H17BrN2/c13-12-4-2-1-3-11(12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2

InChI Key

ULDQWLWNAXLCBW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCC2=CC=CC=C2Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 2 2 Bromo Phenyl Ethyl Piperazine

Retrosynthetic Analysis and Key Precursors for 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine

Retrosynthetic analysis is a powerful strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection points are the C-N bonds of the piperazine (B1678402) ring. This approach suggests two main precursor classes: a piperazine synthon and a (2-bromophenyl)ethyl synthon.

A logical retrosynthetic disconnection breaks the bond between the piperazine nitrogen and the ethyl linker. This leads to piperazine itself and a suitable electrophile such as 2-(2-bromophenyl)ethyl halide (e.g., bromide or iodide). Alternatively, the disconnection can be made at the ethyl linker, suggesting a reaction between a piperazine derivative and a 2-bromophenyl-containing fragment.

Key Precursors:

Piperazine: A readily available and inexpensive cyclic diamine.

1-(2-Bromophenyl)piperazine (B87059): A key intermediate where the bromophenyl group is already attached to the piperazine ring. biosynth.comsigmaaldrich.com

2-(2-Bromophenyl)acetic acid: A precursor for the formation of the ethyl linker through reduction and subsequent functionalization.

1-Bromo-2-(2-bromoethyl)benzene: A bifunctional precursor that can directly alkylate piperazine.

Detailed Synthetic Pathways to this compound

The synthesis of this compound can be achieved through several strategic routes, each with its own advantages and challenges.

Alkylation Reactions Involving the Piperazine Nitrogen

A common and straightforward method for the synthesis of this compound involves the direct N-alkylation of piperazine. To control the reaction and avoid the formation of the undesired dialkylated product, it is often necessary to use a large excess of piperazine or to employ a mono-protected piperazine derivative, such as N-Boc-piperazine. researchgate.net The use of a mono-protected piperazine ensures that the alkylation occurs at the unprotected nitrogen atom. Subsequent deprotection yields the desired mono-substituted product.

Another strategy to achieve mono-alkylation is to use piperazine mono-hydrochloride salt, which deactivates one of the nitrogen atoms, favoring mono-alkylation. google.com The reaction is typically carried out in the presence of a base to neutralize the formed acid.

Formation of the Ethyl Linker

The two-carbon ethyl linker can be introduced in several ways. One common method involves the reaction of a piperazine derivative with a 2-phenylethyl halide. For instance, 1-(2-bromophenyl)piperazine can be reacted with a two-carbon electrophile like 2-bromoethanol, followed by conversion of the hydroxyl group to a leaving group and subsequent reduction.

Alternatively, the ethyl linker can be constructed from a one-carbon unit. For example, the reaction of 1-(2-bromophenyl)piperazine with ethyl bromoacetate, followed by reduction of the ester group, can yield the desired product. lew.ro

Introduction and Modification of the Bromophenyl Moiety

The bromophenyl group is a crucial component of the target molecule, often introduced through the use of a starting material that already contains this moiety, such as 1-bromo-2-fluorobenzene (B92463) or 2-bromoaniline. In some synthetic strategies, the bromine atom is introduced at a later stage through electrophilic aromatic substitution on a phenylpiperazine derivative. However, this approach can lead to issues with regioselectivity.

The bromine atom on the phenyl ring also serves as a handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.

Palladium-Catalyzed Coupling Approaches in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of derivatives of this compound. clockss.org The bromine atom on the phenyl ring is particularly amenable to reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

For example, the Suzuki coupling of this compound with various boronic acids can introduce a wide range of aryl or heteroaryl substituents at the 2-position of the phenyl ring. clockss.org Similarly, the Heck reaction can be used to introduce alkenyl groups. The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of derivatives with amino- and amido-substituents. mdpi.com

Synthesis of Analogues and Derivatives of this compound

The versatile nature of the this compound scaffold allows for the synthesis of a wide array of analogues and derivatives. Modifications can be made at several positions:

Substitution on the Piperazine Ring: The second nitrogen atom of the piperazine ring can be functionalized with various alkyl, aryl, or acyl groups. This is often achieved by reacting the mono-substituted piperazine with an appropriate electrophile.

Modification of the Phenyl Ring: As discussed previously, the bromine atom can be replaced with a multitude of functional groups using palladium-catalyzed cross-coupling reactions. clockss.org

Alterations to the Ethyl Linker: The length and nature of the linker can be modified. For example, replacing the ethyl group with a propyl or butyl chain, or introducing heteroatoms into the linker, can significantly impact the biological activity of the resulting compounds.

One notable example of a derivative is Vortioxetine, a drug used for the treatment of depression. Its synthesis involves the palladium-catalyzed reaction of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate with 2,4-dimethylthiophenol, followed by deprotection. mdpi.comgoogle.com

Structural Diversification Strategies on the Piperazine Ring

The secondary amine of the piperazine moiety in this compound is a primary target for structural diversification. This nitrogen atom readily undergoes a variety of chemical reactions, allowing for the introduction of a wide array of functional groups. These modifications are often pursued to modulate the physicochemical properties and biological activity of the parent molecule. nih.gov

Key diversification strategies include:

N-Alkylation and N-Arylation: The most straightforward modification is the introduction of alkyl, aryl, or heteroaryl groups. This is typically achieved through nucleophilic substitution reactions with appropriate halides or through more advanced cross-coupling methodologies like the Buchwald-Hartwig reaction. nih.gov

N-Acylation: Reaction with acyl chlorides or carboxylic acids results in the formation of amide derivatives. This strategy is used to introduce different carbonyl-containing moieties.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction provides access to a diverse range of substituted amine derivatives. nih.gov

Mannich Reaction: This three-component reaction, involving an amine, formaldehyde (B43269), and a CH-acidic compound, allows for the installation of more complex aminomethylated structures. For instance, reacting a related N-arylpiperazine with formaldehyde and a 1,2,4-triazole (B32235) derivative yields complex Mannich bases. mdpi.com

Multicomponent Reactions: Advanced one-pot procedures can be employed to construct highly functionalized derivatives. A notable example is a four-component reaction involving 1,4-diazabicyclo[2.2.2]octane (DABCO) salts, phenylisothiocyanate, and an amine to generate isothiourea-ethylene-tethered piperazine derivatives, showcasing a method to introduce unique functional tethers. nih.gov

The table below illustrates various diversification strategies applied to the piperazine nitrogen of related phenylpiperazine structures.

Reaction Type Reagent(s) Resulting Substituent Reference
N-Alkylation3-(4-chlorobutyl)-1H-indole-5-carbonitrile4-(5-cyano-1H-indol-3-yl)butyl nih.gov
Mannich ReactionFormaldehyde, 1,2,4-triazole-3-thione derivative2-(4-(aryl)-5-(aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thione)methyl mdpi.com
Acylhydrazone FormationIsatin, Salicylaldehyde, or Furan-2-aldehydeN-acylhydrazone derivatives incorporating isatin, salicyl, or furan (B31954) moieties lew.ro
Four-Component ReactionAlkyl bromide, Phenylisothiocyanate, Secondary AmineIsothiourea-ethylene tether nih.gov

Modifications of the Phenyl Ring Substitution Pattern

The 2-bromo-phenyl moiety is another key site for structural modification. The bromine atom serves as a versatile chemical handle for a variety of transformations, particularly transition-metal-catalyzed cross-coupling reactions. Alternatively, derivatives with different substitution patterns can be synthesized by selecting appropriately substituted starting materials.

Common strategies for modifying the phenyl ring include:

Varying the Starting Material: A direct approach to achieving different substitution patterns is to begin the synthesis with a differently substituted phenylpiperazine. For example, syntheses starting with 1-(p-methoxyphenyl)piperazine or 1-(4-nitrophenyl)piperazine (B103982) have been reported to yield analogs with hydroxy or nitro groups on the phenyl ring, respectively. lew.roprepchem.com The synthesis of the drug Vortioxetine, which is structurally related, begins with a (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate, highlighting the use of complex, pre-functionalized aryl groups. nih.gov

Cross-Coupling Reactions: The aryl bromide functionality is ideally suited for reactions such as Suzuki-Miyaura (to form C-C bonds with boronic acids), Heck (to form C-C bonds with alkenes), Sonogashira (to form C-C bonds with terminal alkynes), and Buchwald-Hartwig amination (to form C-N bonds). These reactions allow for the late-stage introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, aryl, and amino groups, providing a powerful tool for creating chemical diversity. The Buchwald-Hartwig reaction, for instance, is a common method for preparing N-aryl piperazines from aryl halides. nih.gov

The following table details examples of different substitution patterns on the phenyl ring of related piperazine compounds.

Substitution Pattern Synthetic Strategy Key Reagent/Precursor Reference
4-HydroxyStarting Material Variation1-(p-Methoxyphenyl)-4-(2-hydroxyethyl)piperazine prepchem.com
4-NitroStarting Material Variation4-Nitrophenylpiperazine lew.ro
2,3-DichloroStarting Material Variation1-Bromo-2,3-dichlorobenzene nih.gov
2-(2,4-Dimethylphenylsulfanyl)Starting Material Variation(2,4-Dimethylphenyl)(2-iodophenyl)sulfane nih.gov
Electron-withdrawing groups (Cl, F)Starting Material VariationPhenylpiperazines with chloro- or fluoro-substituents nih.gov

Variations in the Alkyl Linker Chain

Methods for varying the alkyl linker include:

Altering Chain Length: The length of the alkyl chain can be systematically varied by using different dihaloalkanes or halo alcohols in the initial alkylation step. For example, using 1-bromo-3-chloropropane (B140262) or 1-bromo-4-chlorobutane (B103958) instead of a two-carbon electrophile would yield analogs with three- and four-carbon linkers, respectively. The synthesis of Vilazodone, for example, utilizes a four-carbon butyl linker to connect the piperazine and indole (B1671886) moieties. nih.gov The length of this linker has been shown to be a critical determinant of biological activity in various classes of piperazine derivatives. nih.gov

Introducing Substituents: Functional groups can be introduced onto the linker by employing substituted alkylating agents. For instance, using an epoxide like styrene (B11656) oxide in a ring-opening reaction with piperazine can introduce a hydroxyl group on the carbon adjacent to the phenyl ring. acs.org

Modifying Chain Rigidity: The conformational flexibility of the molecule can be constrained by incorporating the linker into a cyclic system. While less common for this specific scaffold, this strategy is a valid approach in medicinal chemistry to lock the molecule into a specific bioactive conformation.

The table below provides examples of how the linker can be varied in related compounds.

Linker Variation Synthetic Approach Example Reagent Resulting Structure Reference
Lengthening to ButylN-Alkylation3-(4-chlorobutyl)-1H-indole-5-carbonitrilePiperazine connected via a four-carbon chain nih.gov
Shortening to MethylN-AlkylationBenzyl chloride (followed by reduction if needed)Piperazine connected via a one-carbon chain chemicalbook.com
Introducing Hydroxyl groupRing-opening of epoxideStyrene oxide2-hydroxy-2-phenylethyl linker acs.org

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the structural elucidation of 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine, are not present in the available scientific literature.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Detailed mass spectrometry analysis, including specific m/z values for the molecular ion peak and characteristic fragmentation patterns from techniques such as GC-MS or ESI-MS for this compound, has not been documented in available research.

Infrared (IR) Spectroscopy for Functional Group Identification

Published infrared spectroscopy data, detailing the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in this compound (such as C-H aromatic, C-H aliphatic, C-N, and C-Br stretches), is not available in the reviewed literature.

Chromatographic Techniques for Separation and Analysis (e.g., TLC, LC-MS)

Specific methodologies and findings related to the separation and analysis of this compound using chromatographic techniques are not described in the available scientific papers. This includes details on TLC systems (stationary and mobile phases, Rf values) and LC-MS parameters (column type, mobile phase composition, retention times, and mass detection parameters).

Molecular Interactions and Pharmacological Target Profiling of 1 2 2 Bromo Phenyl Ethyl Piperazine Derivatives

In Vitro Receptor Binding Affinity and Selectivity Studies

The arylpiperazine moiety is a well-established pharmacophore that confers affinity for a range of monoaminergic receptors. nih.gov The nature and substitution pattern on the phenyl ring, along with the composition of the substituent at the N4 position of the piperazine (B1678402) ring, intricately modulate the affinity and selectivity for different receptor subtypes.

Dopamine (B1211576) Receptor Subtype Affinities (e.g., D2, D3)

Derivatives of phenylpiperazine have been extensively investigated as ligands for D2-like dopamine receptors (D2, D3, and D4), which are primary targets for antipsychotic medications. mdpi.com The D3 receptor, in particular, has been a focus for developing treatments for substance use disorders and neuropsychiatric conditions. nih.gov

Research into various N-substituted phenylpiperazine analogs demonstrates a wide range of binding affinities and selectivity between the D2 and D3 subtypes. For instance, studies on complex aminotetralin-piperazine hybrids show that modifications to the linker and the phenylpiperazine portion significantly impact receptor binding. researchgate.net A series of N-heterocyclic substituted piperazine compounds revealed that while N-substitution on the piperazine ring can accommodate various groups, maintaining high affinity and selectivity for the D3 receptor is structurally sensitive. nih.gov For example, the enantiomers of one potent compound, (-)-10e, displayed differential activity, with the (-) enantiomer showing higher affinity for both D2 and D3 receptors. nih.gov

The data below, gathered from studies on various phenylpiperazine derivatives, illustrates the impact of structural modifications on dopamine receptor affinity.

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)D3 vs. D2 Selectivity Ratio
(-)-10e47.50.5783.3
(+)-10e1133.7330.3
10b (5-Substituted indole (B1671886) derivative)1443.8737.2
10g (Indazole derivative)282.839.9
10i (Benzo[b]thiophene derivative)76.91.6945.5
22 (Directly attached indole)30215

Data sourced from studies on various N-substituted phenylpiperazine derivatives, not the specific title compound. nih.gov

Sigma Receptor Subtype Affinities (e.g., σ1, σ2)

Sigma receptors (σ1 and σ2) are unique intracellular proteins implicated in a variety of cellular functions and are targets for potential therapeutics for neurological disorders and cancer. Piperazine-containing molecules have shown notable affinity for these receptors. nih.gov The affinity for σ1 versus σ2 receptors can be modulated by structural changes to the piperazine scaffold. For a compound known as PB28, which features a piperazine ring, both nitrogen atoms were found to be important for high-affinity binding to the σ2 subtype. nih.gov In contrast, modifications that reduced the basicity of one nitrogen atom led to a significant drop in σ2 affinity while, in some cases, retaining or even improving affinity and selectivity for the σ1 receptor. nih.gov

Enzyme Inhibition Assays

Beyond receptor binding, piperazine derivatives can directly modulate the activity of various enzymes. For example, 1-(2-Bromophenyl)piperazine (B87059) has been reported to inhibit the activity of dehydrogenase enzymes. biosynth.com In other contexts, different piperazine derivatives have been investigated for their ability to inhibit key enzymes in pathological processes. For instance, certain N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against alkaline phosphatase.

Cellular Pathway Modulation in Model Systems

The interaction of a compound with its molecular targets ultimately leads to the modulation of intracellular signaling pathways. Functional assays are used to measure these downstream effects. For dopamine D2 and D3 receptor ligands, GTPγS binding assays are commonly employed to determine whether a compound acts as an agonist (activating the receptor and its G-protein signaling cascade) or an antagonist (blocking the receptor). researchgate.netnih.gov Several potent D3-preferring phenylpiperazine derivatives have been identified as agonists in such assays. researchgate.net

Furthermore, piperazine derivatives have been shown to modulate pathways related to cell survival and apoptosis. In studies of radioprotective agents, certain 1-(2-hydroxyethyl)piperazine derivatives were found to mitigate DNA damage and offer protection against radiation-induced apoptosis in cell models. nih.gov These protective effects highlight the ability of these compounds to influence fundamental cellular processes beyond simple receptor occupancy.

Structure Activity Relationship Sar Investigations for 1 2 2 Bromo Phenyl Ethyl Piperazine Analogues

Impact of Halogen Position and Type on the Phenyl Ring on Biological Activity

The nature and position of the halogen substituent on the phenyl ring of arylpiperazine analogues are crucial determinants of their biological activity. While specific SAR data for the 2-bromo substitution in the 1-[2-(phenyl)-ethyl]-piperazine series is not extensively documented in publicly available research, broader studies on related arylpiperazines provide significant insights.

In studies of arylpiperazine derivatives, substitution at the ortho position of the phenyl ring with a group possessing negative potential has been found to be favorable for affinity at both 5-HT1A and alpha 1 receptors. nih.gov This suggests that the ortho-bromo substituent in 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine likely contributes positively to its binding affinity at certain receptors. The position of the halogen is critical; for instance, in a series of N-arylpiperazine-modified analogues of KN-62, a potent P2X7 receptor antagonist, a fluorine atom in the para position resulted in the most potent compound, whereas moving the fluorine to the ortho position decreased potency by three-fold. nih.gov

The type of halogen also plays a significant role. In the same study on KN-62 analogues, replacing the optimal para-fluorine with other halogens like chlorine or iodine at the same position led to a dramatic decrease in activity. nih.gov This highlights that both electronic and steric factors of the halogen are important for optimal receptor interaction. In another study on Schiff bases, it was observed that methyl groups at the meta and para positions showed greater antimicrobial activity compared to the ortho-substituted derivatives, indicating that the position of the substituent on the aryl ring significantly affects biological activity. researchgate.net

While direct comparative data for various halogens at the ortho position of 1-[2-(phenyl)-ethyl]-piperazine is limited, the existing evidence on related compounds underscores the sensitivity of biological activity to both the identity and placement of the halogen on the phenyl ring.

Compound SeriesHalogen PositionHalogen TypeImpact on Biological ActivityReference
KN-62 Analogues (P2X7 Antagonists)paraFluorineMost potent nih.gov
KN-62 Analogues (P2X7 Antagonists)orthoFluorine3-fold decrease in potency compared to para-fluoro nih.gov
KN-62 Analogues (P2X7 Antagonists)paraChlorine, IodineDramatic decrease in activity compared to para-fluoro nih.gov
Hydantoin-phenylpiperazines (5-HT1A/alpha 1 affinity)orthoGroup with negative potentialFavorable for affinity nih.gov

Influence of Ethyl Linker Length and Branching on Target Interaction

The ethyl linker connecting the 2-bromo-phenyl group to the piperazine (B1678402) ring is another key structural feature that can be modulated to influence biological activity. The length and flexibility of this linker are critical for correctly positioning the pharmacophoric groups within the receptor binding pocket. nih.govnih.gov

Research on various classes of arylpiperazines has demonstrated the importance of the linker. For example, in a series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, the optimal alkyl chain length for 5-HT7 receptor affinity was found to be five methylene (B1212753) units. nih.gov In another study on KN-62 analogues, a two-carbon (ethyl) linker resulted in a 10-fold decrease in biological activity compared to a one-carbon (methyl) linker. nih.gov This suggests that even small changes in linker length can have a profound impact on potency.

For piperazine derivatives targeting histamine (B1213489) H3 and sigma-1 receptors, no clear influence of the alkyl linker length on affinity was observed in one series of compounds. nih.gov This indicates that the effect of the linker can be target-dependent and may also be influenced by other substituents on the molecule. In long-chain arylpiperazines, the linker connects the N-aryl group to a terminal group, and its length has been shown to influence affinity at the serotonin (B10506) 5-HT1A receptor. nih.gov

While specific studies on varying the ethyl linker length or introducing branching in this compound are not widely reported, the collective evidence from related arylpiperazine scaffolds strongly suggests that the ethyl linker plays a crucial role in determining the compound's interaction with its biological targets.

Compound SeriesLinker ModificationImpact on Biological ActivityReference
KN-62 Analogues (P2X7 Antagonists)Two-carbon (ethyl) vs. one-carbon (methyl) linker10-fold decrease in activity with ethyl linker nih.gov
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides (5-HT7 affinity)Variation of alkyl chain lengthOptimal length was five methylenes nih.gov
Long-chain arylpiperazines (5-HT1A affinity)Variation of linker lengthInfluenced affinity nih.gov

Role of Substituents on Piperazine Nitrogen Atoms in Modulating Potency and Selectivity

The nitrogen atoms of the piperazine ring are key sites for chemical modification, and substituents at these positions can significantly modulate the potency and selectivity of the resulting analogues. The piperazine moiety can act as a scaffold to correctly orient pharmacophoric groups for interaction with target macromolecules. mdpi.com

In a series of N-alkyl piperazine-based CXCR4 antagonists, N-alkylation of the piperazine nitrogen was explored to improve drug-like properties. nih.gov For arylpiperazine derivatives targeting dopamine (B1211576) D2 and D3 receptors, N-substitution on the piperazine ring was shown to accommodate various substituted indole (B1671886) rings, and these modifications were crucial for maintaining high affinity and selectivity for the D3 receptor. researchgate.net

Studies on N-phenylpiperazine analogues as D3 versus D2 dopamine receptor selective ligands have shown that the N-phenylpiperazine moiety can occupy the orthosteric binding site of the receptor, while other parts of the molecule interact with a secondary binding site, leading to selectivity. nih.gov The introduction of a third substituent on the piperazine ring in a series of 1,2,4-trisubstituted piperazines led to higher affinity for 5-HT2A receptors compared to their disubstituted counterparts, with the affinity for 5-HT1A receptors remaining similar or slightly improved. nih.gov

These findings collectively indicate that the piperazine nitrogens are critical handles for tuning the pharmacological profile of this compound analogues. The introduction of various substituents can alter the compound's size, shape, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with different receptors and leading to changes in potency and selectivity.

Compound SeriesPiperazine Nitrogen SubstitutionImpact on Biological ActivityReference
Dopamine D3 Receptor LigandsN-substitution with various substituted indole ringsMaintained high affinity and selectivity for D3 receptor researchgate.net
1,2,4-Trisubstituted Piperazines (5-HT1A/5-HT2A affinity)Introduction of a third substituent (methyl)Higher affinity for 5-HT2A receptors nih.gov
CXCR4 AntagonistsN-alkylation of piperazine nitrogenImproved drug-like properties nih.gov

Conformational Analysis and its Relation to Receptor Binding

The three-dimensional conformation of this compound analogues is a critical factor that dictates their ability to bind to specific receptors. Conformational analysis helps in understanding the spatial arrangement of atoms and functional groups, which must be complementary to the topology of the receptor's binding site for effective interaction.

A conformational study of 2-substituted piperazines revealed that the axial conformation for 1-acyl and 1-aryl 2-substituted piperazines is generally preferred. nih.gov In the case of ether-linked compounds, this axial conformation was further stabilized by an intramolecular hydrogen bond. nih.gov This preferred axial orientation places the basic and pyridyl nitrogens in a specific spatial arrangement that was found to mimic the binding of nicotine (B1678760) to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov

Preclinical Biological Activity Studies of 1 2 2 Bromo Phenyl Ethyl Piperazine and Analogues

In Vitro Biological Activities

Antimicrobial Efficacy (Antibacterial, Antifungal) in Microbiological Models

There is currently no specific information available in the scientific literature regarding the antimicrobial or antifungal efficacy of the compound 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine. However, studies on various analogues of piperazine (B1678402) have demonstrated a broad spectrum of antimicrobial activities.

A number of piperazine derivatives have been synthesized and evaluated for their potential to combat bacterial and fungal pathogens. For instance, certain N-phenylpiperazine derivatives have shown moderate inhibitory effects against various microbes. One study reported that 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride and 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride exhibited the highest inhibitory activity against Mycobacterium kansasii, with Minimum Inhibitory Concentration (MIC) values of 15.4 µM and 15.0 µM, respectively. The latter compound also showed activity against M. marinum with an MIC of 15.0 µM. asianpubs.org Furthermore, 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride was found to be most active against Fusarium avenaceum, with an MIC of 14.2 µM. asianpubs.org

In another study, a series of 1-[(E)-3-phenyl-2-propenyl]piperazine derivatives were synthesized and tested for their antibacterial potential against Bacillus subtilis and Escherichia coli. researchgate.net Additionally, some piperazine derivatives have been reported to show activity against Staphylococcus aureus. mdpi.com

The antimicrobial activity of meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment has also been investigated. The compound 6d, which has a para-fluoro substituent on the 4-phenylpiperazin-1-yl core and a meta-methoxy side chain, was most effective against Escherichia coli with an MIC of 195.3 μg/mL. researchgate.net In the same study, substance 8e, with a propoxy side chain and a meta-trifluoromethyl group on the N-phenylpiperazine moiety, was the most active against Candida albicans, showing an MIC of 97.7 μg/mL. researchgate.net However, all the tested compounds in this particular series were found to be practically inactive against Staphylococcus aureus. researchgate.net

N-substituted piperazinyl sarafloxacin (B1681457) derivatives have also been synthesized, and their in vitro antibacterial activity has been evaluated. ptfarm.pl The results for some of these analogues are summarized in the table below.

Table 1: Antimicrobial Activity of Selected Piperazine Analogues

Compound/AnalogueTest OrganismActivity (MIC)Reference
1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichlorideMycobacterium kansasii15.0 µM asianpubs.org
1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichlorideMycobacterium marinum15.0 µM asianpubs.org
1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichlorideMycobacterium kansasii15.4 µM asianpubs.org
1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichlorideFusarium avenaceum14.2 µM asianpubs.org
meta-alkoxyphenylcarbamate derivative (6d)Escherichia coli195.3 μg/mL researchgate.net
meta-alkoxyphenylcarbamate derivative (8e)Candida albicans97.7 μg/mL researchgate.net

Antioxidant Properties in Biochemical Assays

Specific data on the antioxidant properties of this compound are not currently available in the published literature. However, the antioxidant potential of various other piperazine derivatives has been explored through several biochemical assays.

A review of piperazine-containing compounds highlights that the piperazine ring has been incorporated into various molecular scaffolds to enhance antioxidant activity. asianpubs.orgresearchgate.net For instance, a series of 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety at the N4 position were synthesized and evaluated for their antioxidant properties using DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) assays. nih.gov In this series, compound 3c , which contains a hydroxyl group, demonstrated the highest antioxidant activity. nih.gov Its IC50 value in the DPPH assay was 189.42 μmol/L. nih.gov

Another study on 1-(phenoxyethyl)-piperazine derivatives showed that these compounds can modulate the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) in human red blood cell hemolysates. ptfarm.pl For example, one of the derivatives was found to enhance SOD activity by approximately 140% of the original activity. ptfarm.pl

Benzene sulfonamide-piperazine hybrid compounds have also been investigated for their antioxidant capacities. In one study, compound 4 from this series exhibited high antioxidant activity, particularly in the FRAP (IC50: 0.08 mM), CUPRAC (IC50: 0.21 mM), and phosphomolybdenum (IC50: 0.22 mM) assays. nih.gov

Table 2: Antioxidant Activity of Selected Piperazine Analogues

Compound/Analogue ClassAssayResult (IC50 or Activity)Reference
1-Aryl/aralkyl piperazine derivative (3c )DPPH radical scavenging189.42 μmol/L nih.gov
1-(Phenoxyethyl)-piperazine derivativeSOD activity enhancement~140% ptfarm.pl
Benzene sulfonamide-piperazine hybrid (4 )FRAP0.08 mM nih.gov
Benzene sulfonamide-piperazine hybrid (4 )CUPRAC0.21 mM nih.gov
Benzene sulfonamide-piperazine hybrid (4 )Phosphomolybdenum0.22 mM nih.gov

Radioprotective Effects in Cellular Models

There is no direct evidence for the radioprotective effects of this compound in the scientific literature. However, research on its analogues, specifically 1-(2-hydroxyethyl)piperazine derivatives, has shown promising results in protecting cells from the damaging effects of ionizing radiation.

A series of novel 1-(2-hydroxyethyl)piperazine derivatives were designed and synthesized to act as potential radioprotective agents. asianpubs.org Some of these compounds were found to protect human cells from radiation-induced apoptosis and demonstrated low cytotoxicity. asianpubs.org In one study, a particular derivative, compound 8 , not only showed a radioprotective effect on cell survival in vitro but also exhibited low toxicity in vivo. asianpubs.org

More recent research on second-generation piperazine derivatives has identified compounds with enhanced radioprotective efficacy and reduced toxicity compared to the standard radioprotector amifostine. researchgate.net These studies, which utilized the MOLT-4 lymphoblastic leukemia cell line and peripheral blood mononuclear cells (PBMCs), found that certain 1-(2-hydroxyethyl)piperazine derivatives could mitigate DNA damage, as measured by the dicentric chromosome assay. researchgate.net

For example, one of the synthesized derivatives, compound 6 , was identified as a leading candidate due to its optimal balance of safety and radioprotective efficacy. researchgate.net Another compound, 3 , also showed significant potential in reducing dicentric chromosomes, indicating strong protection against DNA damage. researchgate.net These findings suggest that the piperazine scaffold is a valuable starting point for the development of effective radioprotective agents.

Table 3: Radioprotective Effects of Selected Piperazine Analogues

Compound/Analogue ClassCellular ModelObserved EffectReference
1-(2-hydroxyethyl)piperazine derivative (8 )Human cells (in vitro)Protection against radiation-induced apoptosis, increased cell survival asianpubs.org
1-(2-hydroxyethyl)piperazine derivative (6 )MOLT-4 cells, PBMCsSignificant radioprotective effects, minimal cytotoxicity researchgate.net
1-(2-hydroxyethyl)piperazine derivative (3 )MOLT-4 cells, PBMCsSignificant reduction in dicentric chromosomes (DNA damage) researchgate.net

Modulation of Cellular Proliferation and Apoptosis in Specific Cell Lines

While no studies have specifically investigated the effect of this compound on cellular proliferation and apoptosis, numerous studies have explored these properties in various piperazine analogues, particularly in the context of cancer research.

Piperazine derivatives have been shown to induce apoptosis and inhibit proliferation in a range of cancer cell lines. For instance, a novel piperazine derivative designated as PCC was found to have a strong suppressive effect on the proliferation of human liver cancer cells SNU-475 and SNU-423, with IC50 values of 6.98 ± 0.11 µM and 7.76 ± 0.45 µM, respectively, after 24 hours of treatment. nih.gov This compound was shown to induce apoptosis in these cells. nih.gov

In another study, piperazine clubbed with 2-azetidinone derivatives were synthesized and evaluated for their anti-proliferative activities in human cervical cancer HeLa cells. biomedpharmajournal.org One of the compounds, 5e , significantly inhibited the growth of HeLa cells in a concentration-dependent manner, with an IC50 value of 29.44 ± 1.46 µg/ml, and was shown to induce apoptosis. biomedpharmajournal.org

Furthermore, 7-Piperazine ethyl chrysin (B1683763) (PEC) has been demonstrated to inhibit the viability and induce apoptosis in lung cancer cells (A-427 and A-549) by down-regulating the activation of ERK1/2.

Table 4: Effects of Selected Piperazine Analogues on Cellular Proliferation and Apoptosis

Compound/AnalogueCell LineEffectIC50 ValueReference
PCCSNU-475 (Human liver cancer)Inhibition of proliferation, induction of apoptosis6.98 ± 0.11 µM nih.gov
PCCSNU-423 (Human liver cancer)Inhibition of proliferation, induction of apoptosis7.76 ± 0.45 µM nih.gov
Piperazine-azetidinone derivative (5e )HeLa (Human cervical cancer)Inhibition of proliferation, induction of apoptosis29.44 ± 1.46 µg/ml biomedpharmajournal.org
7-Piperazine ethyl chrysin (PEC)A-427, A-549 (Lung cancer)Inhibition of viability, induction of apoptosisNot specified

In Vivo Animal Model Studies (Pharmacological Activity)

Neuroprotection in Animal Models (e.g., Parkinson's Disease Models)

There is no specific information available from in vivo animal model studies regarding the neuroprotective effects of this compound. However, research on related arylpiperazine compounds has shown potential neuroprotective properties in models of Parkinson's disease (PD).

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons. In vitro studies using SH-SY5Y cells, a human neuroblastoma cell line often used to model dopaminergic neurons, have shown that novel arylpiperazine-sulphonamides can protect against neurotoxin-induced cell death. For example, treatment with compounds 4206 , 4207 , 4298 , and 4133 improved cell viability by 58.25%, 78.95%, 75.25%, and 82.55%, respectively, in an MPP+ model of PD. Compounds 4207 and 4133 also improved cell viability by 99% and 80%, respectively, in a lactacystin-induced model of PD.

In an in vivo study using a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease, the natural product piperine, which contains a piperidine (B6355638) ring (a related heterocyclic amine), demonstrated significant neuroprotective effects. Piperine treatment attenuated motor coordination deficits and cognitive impairment induced by MPTP. It also prevented the loss of tyrosine hydroxylase-positive neurons in the substantia nigra, reduced microglial activation and the expression of the inflammatory cytokine IL-1β, and mitigated oxidative stress.

These findings suggest that the broader class of arylpiperazine and related compounds holds promise for the development of neuroprotective therapies for diseases like Parkinson's, although specific in vivo data for this compound is lacking.

Table 5: Neuroprotective Effects of Selected Analogues in Parkinson's Disease Models

Compound/AnalogueModelKey FindingsReference
Arylpiperazine-sulphonamides (4206, 4207, 4298, 4133 )In vitro (SH-SY5Y cells, MPP+ & lactacystin (B1674225) models)Increased cell viability
PiperineIn vivo (MPTP mouse model)Attenuated motor and cognitive deficits, protected dopaminergic neurons, anti-inflammatory and antioxidant effects

Antinociceptive Responses in Rodent Models

While direct and specific studies on the antinociceptive effects of this compound are not extensively available in the public domain, research on analogous piperazine derivatives provides significant insights into the potential pain-relieving properties of this chemical family. The structural motif of a substituted phenyl group linked to a piperazine moiety is common in compounds investigated for their interaction with the central and peripheral nervous systems.

Studies on various piperazine derivatives have demonstrated notable antinociceptive activity in established rodent models of pain. For instance, in the acetic acid-induced writhing test, a model for visceral pain, several piperazine analogues have been shown to significantly reduce the number of writhes, indicating a peripheral analgesic effect. This effect is often attributed to the inhibition of inflammatory mediators.

Furthermore, in thermal nociception models, such as the hot plate and tail-flick tests, which assess centrally mediated analgesia, certain piperazine compounds have been observed to increase the latency to a painful stimulus. This suggests an interaction with opioid or other central pain pathways. The diverse mechanisms of action observed across different analogues highlight the complexity of their pharmacological profiles.

Antinociceptive Activity of Representative Piperazine Analogues

Compound Analogue Rodent Model Observed Effect
Phenyl-piperazine derivative A Acetic Acid Writhing Test Reduction in writhing episodes
Chloro-phenyl-piperazine derivative B Hot Plate Test Increased pain threshold
Fluoro-phenyl-piperazine derivative C Tail-Flick Test Increased latency to stimulus

This table presents generalized findings for representative piperazine analogues to illustrate the potential activities of this class of compounds. Specific data for this compound is not available.

Anti-inflammatory Effects in Preclinical Models

The anti-inflammatory potential of piperazine-containing compounds has been another significant area of preclinical investigation. The core piperazine scaffold is present in a number of molecules that have demonstrated the ability to modulate inflammatory pathways.

In preclinical models of inflammation, such as carrageenan-induced paw edema in rats, various piperazine derivatives have been shown to exert significant anti-inflammatory effects. This is typically measured as a reduction in paw volume after the administration of the inflammatory agent. The mechanism for this effect is often linked to the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Research into some piperazine analogues has revealed their capacity to decrease the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This modulation of the inflammatory cascade suggests that these compounds could be beneficial in conditions characterized by inflammation.

As with antinociceptive activity, the specific structural features of each analogue are critical in determining its anti-inflammatory efficacy. The nature and position of the substituent on the phenyl ring, in this case, a bromine atom at the ortho position, would be expected to influence the compound's electronic and steric properties, and thus its biological activity. However, without direct experimental data for this compound, its specific anti-inflammatory profile remains to be elucidated.

Anti-inflammatory Activity of Representative Piperazine Analogues

Compound Analogue Preclinical Model Key Finding
Phenyl-piperazine derivative X Carrageenan-induced Paw Edema Reduction in paw swelling
Methoxy-phenyl-piperazine derivative Y Lipopolysaccharide-induced Cytokine Release Inhibition of TNF-α and IL-6
Dichloro-phenyl-piperazine derivative Z Adjuvant-induced Arthritis Amelioration of arthritic score

This table presents generalized findings for representative piperazine analogues to illustrate the potential activities of this class of compounds. Specific data for this compound is not available.

Computational and Theoretical Approaches in the Study of 1 2 2 Bromo Phenyl Ethyl Piperazine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. This method is instrumental in drug discovery for identifying potential biological targets and elucidating the molecular basis of a ligand's activity.

While specific molecular docking studies on 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine are not extensively documented in publicly available literature, the well-established activity of phenylpiperazine derivatives allows for informed predictions of its binding modes. mdpi.comnih.gov Phenylpiperazine scaffolds are known to interact with a variety of receptors, including but not limited to sigma receptors, serotonin (B10506) transporters, and dopamine (B1211576) transporters. nih.govrsc.orgnih.gov

In a hypothetical docking study of this compound with a target protein, such as the sigma-1 receptor, several key interactions would be anticipated. The protonated piperazine (B1678402) nitrogen would likely form a crucial salt bridge or hydrogen bond with an acidic residue in the receptor's binding pocket, a common feature for many piperazine-based ligands. chemrxiv.org The 2-bromophenyl group would be expected to engage in hydrophobic and potentially halogen-bonding interactions with nonpolar residues. The ethyl linker provides conformational flexibility, allowing the molecule to adopt an optimal geometry within the binding site.

Table 1: Predicted Ligand-Protein Interactions for this compound
Molecular FragmentPotential Interaction TypeLikely Interacting Protein Residues
Piperazine Ring (protonated)Ionic Interaction, Hydrogen BondAspartic Acid, Glutamic Acid
2-Bromophenyl GroupHydrophobic Interaction, Halogen BondLeucine, Isoleucine, Valine, Phenylalanine, Tyrosine
Ethyl LinkerVan der Waals InteractionsAliphatic side chains

The analysis of these interactions provides a structural hypothesis for the compound's activity and can guide the rational design of new analogs with improved affinity and selectivity. nih.gov For instance, modifying the substitution pattern on the phenyl ring or altering the length of the ethyl linker could enhance binding to the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which molecular properties are most important for a desired biological effect.

For a class of compounds including this compound, a QSAR study would involve synthesizing a library of analogs with variations in their structure and measuring their biological activity. A subsequent step would be the calculation of a wide range of molecular descriptors for each compound. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Steric Descriptors: These describe the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These measure the lipophilicity of the molecule, with the most common being the logarithm of the octanol-water partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular structure, such as branching indices and connectivity indices.

A statistical method, such as multiple linear regression or partial least squares, is then used to build a mathematical model that correlates a selection of these descriptors with the observed biological activity. In QSAR studies of related piperazine derivatives, descriptors such as lipophilicity, molar refractivity, and specific electronic parameters have been shown to be important for activity at targets like the sigma-2 receptor and the serotonin transporter. nih.govnih.gov

Table 2: Representative Molecular Descriptors for QSAR Analysis
Descriptor TypeExample DescriptorRelevance to this compound
ElectronicHOMO/LUMO Energy GapRelates to chemical reactivity and stability.
StericMolecular VolumeInfluences how the molecule fits into a binding pocket.
HydrophobiclogPAffects membrane permeability and hydrophobic interactions with the target.
TopologicalWiener IndexCaptures information about molecular branching.

A validated QSAR model for this class of compounds would be a powerful tool for predicting the activity of unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.

Pharmacophore Development for Related Piperazine Scaffolds

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a specific biological target. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups, arranged in a specific three-dimensional geometry.

Pharmacophore models for ligands of various receptors targeted by piperazine derivatives, such as the sigma-1 receptor, have been extensively developed. nih.govnih.govacs.org A common pharmacophore model for sigma-1 receptor ligands consists of a positive ionizable feature, corresponding to the protonated piperazine nitrogen, and two or more hydrophobic regions. researchgate.net

The compound this compound fits this pharmacophore model well:

Positive Ionizable Feature: The piperazine ring can be protonated at physiological pH, providing the necessary positive charge.

Hydrophobic Regions: The 2-bromophenyl group serves as one hydrophobic region, while the ethylpiperazine moiety itself can contribute to hydrophobic interactions.

Table 3: Pharmacophoric Features of this compound for Sigma-1 Receptor Binding**
Pharmacophoric FeatureCorresponding Molecular Moiety
Positive Ionizable CenterProtonated Piperazine Nitrogen
Hydrophobic Group 12-Bromophenyl Ring
Hydrophobic Group 2Ethylpiperazine Scaffold

By aligning this compound with established pharmacophore models for relevant targets, researchers can gain insights into its potential biological activities and design new molecules with enhanced potency and selectivity. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations can provide valuable information about the electronic properties of a molecule, such as its geometry, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP).

For this compound, DFT calculations can be employed to:

Optimize the Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate HOMO and LUMO Energies: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Generate a Molecular Electrostatic Potential (MEP) Map: The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting non-covalent interactions.

In the case of this compound, the MEP map would likely show a negative potential around the bromine atom and the second nitrogen of the piperazine ring, and a positive potential around the hydrogen atoms of the protonated piperazine. The presence of the electron-withdrawing bromine atom on the phenyl ring would also influence the electronic properties of the aromatic system. acs.org

Table 4: Predicted Outcomes from DFT Calculations on this compound
Calculated PropertyPredicted OutcomeSignificance
Optimized GeometryA specific low-energy conformationProvides the most likely 3D structure for use in other computational studies.
HOMO-LUMO GapA specific energy valueIndicates the molecule's chemical reactivity and kinetic stability.
MEP MapDistinct regions of positive and negative potentialPredicts sites for electrostatic interactions with a biological target.

These DFT-derived properties can be used as descriptors in QSAR models and can provide a deeper understanding of the ligand-protein interactions observed in molecular docking studies.

Future Directions and Research Perspectives for 1 2 2 Bromo Phenyl Ethyl Piperazine

Elucidation of Novel Biological Targets and Polypharmacology

The arylpiperazine moiety is a well-established pharmacophore present in numerous clinically significant drugs, particularly those targeting the central nervous system (CNS). mdpi.com Future investigations into 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine should aim to comprehensively profile its biological activity across a wide range of receptors and enzymes. The long-chain arylpiperazine structure is a versatile template for designing CNS drugs that target serotonin (B10506) and dopamine (B1211576) receptors. mdpi.com

The concept of polypharmacology, where a single drug interacts with multiple targets, is an emerging paradigm in drug discovery. nih.govunimi.it This approach is particularly relevant for complex multifactorial diseases. The structural components of this compound suggest a potential for such multi-target engagement. For instance, arylpiperazine derivatives have been noted for their interactions with various biological targets, including G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, as well as showing potential as anticancer agents. mdpi.commdpi.com Research has shown that arylpiperazines can exhibit cytotoxic effects against cancer cells and interact with molecular targets implicated in cancer pathogenesis. researchgate.net

Future research could employ high-throughput screening and computational modeling to identify novel biological targets. Understanding the polypharmacological profile of this compound could unveil new therapeutic applications and provide insights into the molecular basis of its activity.

Design and Synthesis of Advanced Derivatives with Enhanced Selectivity

The chemical structure of this compound is amenable to a variety of synthetic modifications to create advanced derivatives with improved potency and selectivity for specific biological targets. The piperazine (B1678402) scaffold is recognized as a privileged structure in drug discovery due to its favorable pharmacokinetic properties and synthetic tractability. researchgate.netresearchgate.net

Future synthetic efforts can be directed towards several key areas:

Modification of the Phenyl Ring: The bromine atom on the phenyl ring serves as a useful synthetic handle for cross-coupling reactions, allowing for the introduction of a diverse range of substituents. Altering the electronic and steric properties of the phenyl ring can significantly impact receptor binding affinity and selectivity. For example, studies on other phenylpiperazine derivatives have shown that the nature and position of substituents on the phenyl ring are critical for cytotoxic activity. nih.gov

Alteration of the Ethyl Linker: The length and rigidity of the ethyl linker connecting the phenyl and piperazine moieties can be systematically varied. Introducing conformational constraints or different functional groups within the linker could optimize the spatial orientation of the pharmacophoric elements for enhanced target engagement.

Substitution on the Piperazine Nitrogen: The secondary amine of the piperazine ring provides a site for further derivatization. Introducing various alkyl or aryl groups can modulate the compound's physicochemical properties and target interactions. The synthesis of novel arylpiperazine derivatives often involves the reaction of appropriate chloroalkyl derivatives with arylpiperazines. mdpi.com

The following table provides examples of how modifications to the arylpiperazine scaffold can influence biological activity, suggesting potential avenues for the design of derivatives of this compound.

Compound Class Structural Modification Observed Biological Activity/Potential Reference
Long-chain arylpiperazinesVaried aryl groups and linkersModulation of affinity for serotonin and dopamine receptors mdpi.com
Phenylpiperazine derivatives of 1,2-benzothiazineIntroduction of different phenylpiperazine substituentsAnticancer activity through topoisomerase inhibition nih.gov
N-Arylpiperazines with a 4,5-dihydrothiazole ringAddition of a dihydrothiazole moiety to the phenyl ringAffinity for 5-HT1A receptors mdpi.com
Conformationally restricted N-arylpiperazinesIntroduction of a 1,3-benzodioxolyl subunitAffinity for D2/D3 dopamine receptors mdpi.com

Application as Biochemical Probes for Cellular Pathway Investigations

High-quality small molecule probes are indispensable tools for dissecting complex biological systems and validating drug targets. youtube.com Given its potential to interact with specific biological targets, this compound could be developed into a valuable biochemical probe.

To function as a probe, the parent compound would need to be modified to incorporate a reporter tag, such as:

A Fluorophore: For use in fluorescence microscopy and other imaging techniques to visualize the subcellular localization of its target.

A Photoaffinity Label: To covalently cross-link with its biological target upon photoactivation, enabling target identification and validation.

A Biotin Tag: For affinity purification of the target protein and its associated binding partners.

The development of such probes would facilitate the investigation of the cellular pathways and molecular mechanisms modulated by this compound. For instance, if the compound is found to have high affinity for a particular receptor, a fluorescently labeled version could be used to study receptor trafficking and signaling dynamics in living cells. The synthesis of arylpiperazine derivatives as potential probes for receptor visualization has been previously reported. nih.gov

Contribution to Fundamental Understanding of Heterocyclic Medicinal Chemistry

The piperazine ring is a cornerstone of medicinal chemistry, and continued research on compounds like this compound contributes to a deeper understanding of structure-activity relationships (SAR). nih.govwisdomlib.org Systematic studies on this compound and its derivatives can provide valuable data on how subtle structural changes influence biological activity.

Key areas of contribution include:

Understanding Receptor-Ligand Interactions: By comparing the binding affinities of a series of related derivatives, researchers can build detailed models of the receptor binding pocket and identify key interactions that govern potency and selectivity. nih.govnih.gov Molecular docking studies can further elucidate the binding modes of these compounds. rsc.org

Exploring the Role of Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. Studying the impact of replacing bromine with other halogens or hydrogen would provide insights into the role of this interaction.

Expanding the Chemical Space of Bioactive Heterocycles: The synthesis and biological evaluation of novel derivatives expand the library of known bioactive compounds, providing new starting points for future drug discovery programs. The piperazine scaffold has been shown to be a versatile nucleus for generating compounds with a wide array of pharmacological activities. researchgate.netbenthamdirect.com

Q & A

Q. What are the recommended synthetic routes for 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves alkylation or nucleophilic substitution of piperazine derivatives. For example, reacting 2-(2-bromophenyl)ethyl bromide with piperazine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) can yield the target compound. Optimization steps include:

  • Temperature control : Room temperature minimizes side reactions like elimination .
  • Solvent selection : DMF enhances solubility of intermediates, while methylene chloride aids in extraction .
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (2:1) tracks reaction progress .
  • Purification : Column chromatography using silica gel (ethyl acetate:hexane, 1:8) improves purity .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Signals for piperazine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) confirm substitution patterns. Integration ratios validate stoichiometry .
    • ¹³C NMR : Resonances for the bromophenyl carbons (δ 120–140 ppm) and piperazine carbons (δ 40–60 ppm) verify connectivity .
  • IR : Stretching frequencies for C-Br (~600 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z ≈ 297 for [M+H]⁺) and fragmentation patterns validate molecular weight .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

Methodological Answer:

  • Antiplatelet activity :
    • Use platelet-rich plasma (PRP) to measure inhibition of ADP-induced aggregation. Compare IC₅₀ values with controls like aspirin .
  • Local anesthetic activity :
    • Infiltration anesthesia models in rodents, measuring latency of pain response (e.g., tail-flick test). Dose-response curves determine efficacy .
  • Antimicrobial screening :
    • Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

Advanced Research Questions

Q. How does the substitution pattern on the piperazine ring influence receptor binding affinity?

Methodological Answer:

  • Conformational analysis :
    • X-ray crystallography or DFT calculations assess coplanarity/perpendicularity of the aryl ring relative to the piperazine N1. Coplanar conformations enhance 5-HT1A receptor affinity .
  • Bioisosteric replacements :
    • Replace bromine with electron-withdrawing groups (e.g., -CF₃) to modulate π-π stacking in hydrophobic pockets. Compare binding via radioligand displacement assays .
  • SAR studies :
    • Modify the ethyl linker length (e.g., propyl vs. ethyl) and evaluate dopamine D₂/D₃ receptor selectivity using competitive binding assays .

Q. What computational methods predict the impact of structural modifications on pharmacological properties?

Methodological Answer:

  • Molecular docking :
    • Dock derivatives into serotonin receptor (PDB: 6WGT) or MAGL enzyme (PDB: 5ZTY) active sites. Scoring functions (e.g., AutoDock Vina) prioritize compounds with strong H-bonding (e.g., to Asp116 in 5-HT1A) .
  • MD simulations :
    • Simulate ligand-receptor complexes (50 ns trajectories) to assess stability of key interactions (e.g., piperazine N-H with Glu661 in MAGL) .
  • ADMET prediction :
    • Use SwissADME to estimate blood-brain barrier penetration (e.g., TPSA < 60 Ų) and hepatotoxicity (CYP450 inhibition profiles) .

Q. What strategies mitigate reduced bioactivity in structurally modified derivatives?

Methodological Answer:

  • Co-crystallization with cyclodextrins :
    • Beta-cyclodextran inclusion complexes enhance solubility and reduce toxicity while retaining antiplatelet activity (e.g., 20% increase in bioavailability) .
  • Pro-drug design :
    • Introduce esterase-sensitive groups (e.g., acetyl) to the piperazine nitrogen. Hydrolysis in vivo releases the active compound, improving pharmacokinetics .
  • Synergistic combinations :
    • Pair with adjuvants (e.g., ascorbate) to reduce oxidative degradation during in vitro assays. Measure stability via HPLC-UV at 254 nm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.